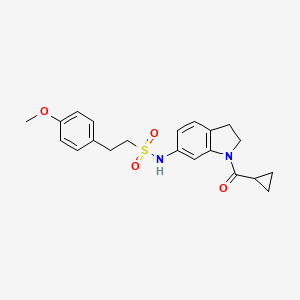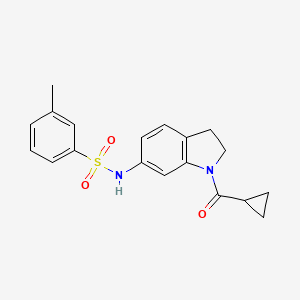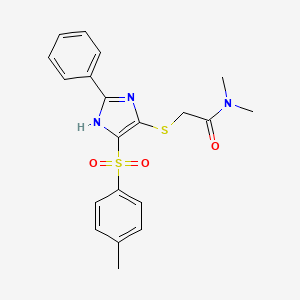
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Übersicht
Beschreibung
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are transcriptional regulators that play a key role in gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Wirkmechanismus
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. This compound inhibits this process by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to downregulation of target genes, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation and fibrosis by modulating the expression of cytokines and extracellular matrix proteins. This compound has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapies. However, this compound has some limitations as well. It may not be effective in all types of cancer or in all patients, and its long-term safety and efficacy in humans are still being evaluated.
Zukünftige Richtungen
There are several future directions for the development and evaluation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Another area of focus is the evaluation of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the safety and efficacy of this compound in specific patient populations, such as those with rare cancers or those with comorbidities, will need to be evaluated. Finally, the development of more potent and selective BET inhibitors may improve the therapeutic potential of this class of drugs.
Wissenschaftliche Forschungsanwendungen
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. It has been shown to inhibit the growth and survival of cancer cells, as well as to reduce inflammation and fibrosis in various tissues. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-19-8-2-15(3-9-19)11-13-28(25,26)22-18-7-6-16-10-12-23(20(16)14-18)21(24)17-4-5-17/h2-3,6-9,14,17,22H,4-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJGQJTNKIGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3204899.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3204903.png)


![N-(3-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3204920.png)
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3204922.png)
![3-(((3-Benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3204934.png)
![3-(((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3204946.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide](/img/structure/B3204976.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide](/img/structure/B3204977.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide](/img/structure/B3204982.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3204993.png)